Diarylanilide Yellow
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVOVCHIHPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N6O4 | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021451, DTXSID70859966 | |
| Record name | C.I. Pigment Yellow 12 | |
| Source | EPA DSSTox | |
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| Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |
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Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |
| Record name | DIARYLANILIDE YELLOW | |
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| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
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| Record name | C.I. Pigment Yellow 12 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | DIARYLANILIDE YELLOW | |
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Density |
1.22 (NTP, 1992) - Denser than water; will sink | |
| Record name | DIARYLANILIDE YELLOW | |
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Color/Form |
A yellow diazo pigment. | |
CAS No. |
6358-85-6, 86349-57-7 | |
| Record name | DIARYLANILIDE YELLOW | |
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| Record name | Pigment Yellow 12 | |
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| Record name | C.I. Pigment Yellow 12 | |
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| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |
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| Record name | Benzidine Yellow | |
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| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
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| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |
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| Record name | BENZIDINE YELLOW | |
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| Record name | C.I. PIGMENT YELLOW 12 | |
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Melting Point |
593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |
| Record name | DIARYLANILIDE YELLOW | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | C.I. PIGMENT YELLOW 12 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Process Optimization for Diarylanilide Yellow Pigments
Advanced Synthesis Routes for Diarylanilide Yellow Compounds
Advancements in the synthesis of this compound pigments focus on improving efficiency, yield, and environmental sustainability, as well as tailoring pigment properties for specific applications.
Novel Coupling Reactions and Catalytic Systems
The core of this compound synthesis is the azo coupling reaction between a diazonium salt and an acetoacetanilide (B1666496) coupler. smolecule.com Research in novel coupling reactions and catalytic systems aims to enhance reaction rates, selectivity, and product purity. While specific details on catalytic systems for this compound synthesis are not extensively detailed in the provided search results, the general principles of azo coupling involve electrophilic aromatic substitution where the diazonium cation acts as the electrophile. The efficiency and outcome of this reaction can be influenced by catalysts, although traditional synthesis often relies on controlled pH and temperature rather than specific catalytic cycles.
One example involves the coupling of tetrazotized 3,3'-dichlorobenzidine (B165656) with a mixture of acetoacetanilide derivatives, such as 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) and 2,4-dimethyl-acetoacetanilide (AAMX), to produce pigments with specific shades and reduced impurities. google.comgoogle.com This highlights how modifying the coupling components can lead to novel pigment compositions and properties.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to pigment synthesis to reduce environmental impact. While the provided information does not detail specific "green" methodologies for this compound, general green chemistry approaches in chemical synthesis include using environmentally friendly solvents, minimizing waste generation, and developing energy-efficient processes. Given the traditional synthesis involves aqueous or organic solvents and can generate byproducts, research in this area would likely focus on solvent reduction or replacement with less hazardous alternatives, optimizing reaction conditions to increase atom economy, and exploring alternative synthesis pathways.
Process Intensification and Scale-Up Strategies
Process intensification and scale-up strategies for this compound production aim to increase throughput, improve consistency, and reduce manufacturing costs.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers potential advantages over traditional batch processing for pigment manufacturing, including better control over reaction parameters, improved heat transfer, and enhanced safety. While specific examples of continuous flow synthesis for this compound were not prominently featured in the search results, the concept involves performing the diazo coupling reaction in a continuous reactor system rather than in large stirred tanks. This can lead to more uniform particle size distribution and potentially higher yields. Some analytical methods for Diarylide Yellow pigments mention using continuous flow systems for analysis, suggesting the relevance of flow techniques in handling these compounds. uzh.ch
Reactor Design and Engineering for Enhanced Yields
Reactor design plays a critical role in the yield and quality of this compound pigments. Factors such as mixing efficiency, temperature control, and residence time distribution within the reactor can significantly impact the diazo coupling and subsequent pigment particle formation. Optimized reactor designs can ensure efficient contact between reactants, prevent localized side reactions, and promote the formation of the desired crystal structure. The synthesis process often involves maintaining specific pH levels and temperatures, which necessitates reactors with precise control capabilities. google.comgoogle.com
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity in this compound pigments is essential for their performance in various applications. Purification and isolation techniques are employed to remove unreacted starting materials, byproducts, and inorganic salts.
Common techniques for isolating pigments from the reaction mixture include filtration and washing. google.comgoogle.com The resulting pigment filter cake is then typically dried. Achieving high purity can be challenging, as impurities like residual aromatic amines (e.g., 3,3'-dichlorobenzidine) can be present. google.comgoogle.comuzh.ch
Research findings indicate that extensive purification might be required to lower the levels of primary aromatic amines in some this compound pigments, such as C.I. Pigment Yellow 83. google.comgoogle.com However, purification processes can sometimes lead to decreased product yield. google.com
Analytical techniques like HPLC and GC-MS are used to assess the purity of the pigments and detect impurities. uzh.chsielc.com These methods are crucial for quality control and ensuring that the final pigment meets regulatory requirements.
Interactive Data Table: Properties of Selected this compound Pigments
| Pigment Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility (Water) |
|---|---|---|---|---|---|
| C.I. Pigment Yellow 12 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | 629.50 | Odorless fine yellow powder nih.govguidechem.com | Insoluble smolecule.com |
| C.I. Pigment Yellow 13 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | 685.61 | Yellow solid wikipedia.org | Low wikipedia.org |
| C.I. Pigment Yellow 14 | 5468-75-7 | C₃₄H₃₀Cl₂N₆O₄ | 657.55 | Yellow odorless powder nih.gov | Low wikipedia.org |
| C.I. Pigment Yellow 17 | 4531-49-1 | C₃₄H₃₀Cl₂N₆O₆ | 689.5 | Little green yellow powder guidechem.com | Insoluble guidechem.com |
Note: Solubility in water is generally very low for this compound pigments due to their particulate nature. smolecule.comwikipedia.orgpublications.gc.ca
Crystallization-Based Purification Methods
Crystallization is a fundamental technique in organic synthesis for the purification and isolation of compounds, exploiting differences in solubility vapourtec.com. While diarylide yellow pigments are known for their low solubility, crystallization plays a role in controlling their solid-state properties and purity wikipedia.orgvapourtec.comnih.gov.
Although growing large single crystals of organic pigments like diarylide yellows for techniques like single-crystal X-ray diffraction is challenging due to their low solubility, crystallization from hot solutions in organic solvents has been reported for some diarylide yellows, such as Pigment Yellow 13, 14, and 63, by slow cooling wikipedia.org. These vigorous conditions highlight the thermal stability of these compounds wikipedia.org.
In pigment production, crystallization often occurs directly from the reaction mixture during the coupling step, where the product precipitates as a fine powder uzh.chvapourtec.com. This in situ crystallization can simplify the purification process by reducing the need for extensive post-reaction steps vapourtec.com. However, the initial precipitate may be in a relatively amorphous form and requires heat treatment to achieve a crystalline structure with desired properties researchgate.net. Differential scanning calorimetry (DSC) can be used to investigate this exothermic crystallization process researchgate.net.
Controlling the crystallization process is crucial for obtaining the desired crystal morphology, which in turn affects the pigment's coloristic properties, transparency, and dispersibility ru.nl. Factors such as the rate of cooling, solvent composition, and the presence of seed crystals or tailor-made additives can influence crystal growth and morphology vapourtec.comru.nl. Nonclassical crystallization mechanisms involving the formation of amorphous precursors that gradually become denser and more ordered have also been observed for organic pigments weizmann.caacs.org.
While extensive purification of diarylide yellow pigments can be performed to reduce impurities, such as primary aromatic amines which can form during the synthesis of certain pigments like C.I. Pigment Yellow 83, this process can decrease product yield google.com. Crystallization-based methods, by influencing the solid-state form and particle characteristics during synthesis, contribute to achieving the required purity and performance.
Chromatographic Separations in Pigment Production
Chromatography is a powerful separation technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase bnmv.ac.insavemyexams.com. While commonly applied in analytical chemistry for identifying and quantifying components, chromatographic methods can also be relevant in pigment production for analysis and potentially for purification or quality control.
Various chromatographic techniques exist, including paper chromatography, thin-layer chromatography (TLC), and column chromatography bnmv.ac.insavemyexams.combyjus.com. These methods separate molecules based on differences in properties such as solubility, size, charge, mass, and adsorption to the stationary phase bnmv.ac.inbyjus.com.
In the context of pigments, chromatography is frequently used in analytical settings to separate and identify different pigment components or impurities savemyexams.combyjus.com. For example, paper chromatography and TLC are used to separate plant pigments based on their differing solubilities in a solvent system savemyexams.combyjus.comttu.eduuomustansiriyah.edu.iq. The distance a pigment travels relative to the solvent front, known as the retention factor (Rf value), is a characteristic property for a given pigment under specific chromatographic conditions and can be used for identification savemyexams.comttu.eduuomustansiriyah.edu.iq.
While large-scale preparative chromatography for the purification of this compound pigments is less commonly discussed in the provided search results compared to crystallization, chromatographic techniques can be valuable for monitoring the purity of intermediates and final products during the manufacturing process bnmv.ac.in. They can help detect and quantify impurities that might affect the pigment's performance or regulatory compliance google.comuzh.ch. For example, analysis of impurities like amino monoazo compounds and residual starting materials such as 3,3′-dichlorobenzidine in diarylide yellow pigments can be performed uzh.ch.
Crystalline Engineering and Solid State Chemistry of Diarylanilide Yellow
Polymorphism and Crystal Structure-Property Relationships in Diarylanilide Yellow Pigments
The performance of diarylide yellow pigments is highly dependent on their solid-state form. Different crystalline arrangements, or polymorphs, of the same chemical compound can exhibit distinct physical properties, including color, tinting strength, transparency, and fastness. google.com The ability of organic pigments to form stable crystal packages is attributed to their almost planar molecular structure, which facilitates effective intermolecular interactions such as π-π stacking of conjugated rings and hydrogen bonding (C=O…H–N). researchgate.netpublications.gc.cacanada.ca These strong interactions contribute to high crystal lattice energies and densities, influencing the pigments' stability and performance. researchgate.netpublications.gc.cacanada.ca
Identification and Characterization of Polymorphic Forms
The identification and characterization of polymorphic forms in diarylide yellow pigments primarily rely on solid-state analytical techniques. Powder X-ray diffraction (XRD) is a fundamental tool for distinguishing different polymorphs by their unique diffraction patterns, characterized by specific Bragg angles and corresponding d-spacings. google.comresearchgate.net For instance, different crystal forms of Pigment Yellow 12 (PY12) have been identified based on their distinct powder XRD patterns. A "normal" form of PY12 is characterized by Bragg angles at 10.33 and 25.39 degrees. google.com Another reported form exhibits Bragg angles at 11.5 and 25.7 degrees, while a third distinct polymorph shows prominent diffraction lines corresponding to d-spacings of 11.82, 7.71, and 3.32 x 10-10 metres. google.com
Single crystal X-ray crystallography provides detailed information about the molecular conformation, packing arrangement, and intermolecular interactions within a specific crystal form. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netresearchgate.net This technique has been instrumental in determining the crystal structures of key diarylide yellow pigments such as PY12, Pigment Yellow 13 (PY13), Pigment Yellow 14 (PY14), and Pigment Yellow 83 (PY83). researchgate.netresearchgate.netresearchgate.net Complementary techniques like Raman spectroscopy can also aid in compound identification and characterization. researchgate.net
Influence of Molecular Packing on Optical Properties
The optical properties of diarylide yellow pigments, including their color and tinting strength, are significantly influenced by how the molecules pack together in the crystal lattice. researchgate.netresearchgate.netresearchgate.net While the intrinsic electronic structure of the molecule determines the basic color, the solid-state arrangement can modify the absorption and scattering of light.
The bisketohydrazone tautomeric form, confirmed by X-ray crystallography, and the presence of intramolecular hydrogen bonding are key structural features influencing the electronic system responsible for color. researchgate.netresearchgate.net However, variations in crystal packing among different diarylide yellows lead to observable differences in coloristic performance. For example, studies have shown that the lower color strength of PY12 compared to PY13 and PY83 can be attributed to a pure packing effect, specifically the presence of twisted biaryl fragments in the PY12 crystal structure compared to the more planar molecules in PY13 and PY83. researchgate.net
The crystal structures of PY13 and PY14 are described as layered structures with planar molecules, while PY12 exhibits a herringbone arrangement with twisted biaryl fragments, and PY83 shows a herringbone structure with planar molecules. researchgate.net The more planar molecular structure and simple inclined stacking arrangement in PY83's crystal structure are linked to its superior performance and distinct properties, such as its inability to form solid solutions with other diarylide yellows. researchgate.netresearchgate.net
Furthermore, the particle size and morphology of the pigment crystals also play a crucial role in determining optical properties like transparency and tinting strength. atamanchemicals.comatamanchemicals.comsypigment.com Different manufacturing processes or after-treatments can influence particle characteristics and thus the observed coloristic properties.
Phase Transition Mechanisms and Stability
Diarylide yellow pigments generally exhibit considerable thermal stability, a necessary property for their use in various applications. wikipedia.org However, they can undergo phase transitions or decomposition under specific conditions, impacting their performance and stability.
Diarylide pigments are known to decompose at elevated temperatures, typically above 200°C or 220°C. canada.ca Specific decomposition or melting points have been reported for different diarylide yellows, such as 317-320°C for PY12 and 330-344°C for PY13. atamanchemicals.comcanada.casypigment.comnih.gov While these temperatures represent the point of significant degradation, subtle thermal-induced solid-state transformations or changes in crystallinity can occur at lower temperatures, influencing properties like heat resistance. atamanchemicals.com Heating the aqueous pigment slurry during the manufacturing process is a known after-treatment that can improve pigment properties, suggesting that controlled thermal treatment can affect the crystalline structure and stability. google.com
The stability of diarylide yellow pigments can also be affected by exposure to solvents or vapors. While generally characterized by good solvent resistance, some diarylide yellows, such as PY12, show a tendency to recrystallize in certain solvents. atamanchemicals.comsypigment.com This recrystallization process involves the dissolution and subsequent re-precipitation of the pigment, potentially leading to changes in crystal form, particle size, and morphology, which can impact coloristic and fastness properties like migration resistance. Pigment Yellow 13, in contrast, is reported to have better solvent resistance and crystallization resistance compared to PY12. atamanchemicals.com
Mechanical stress, such as that encountered during grinding or milling processes (e.g., ball milling), can also influence the solid-state properties of pigments. High-energy mechanical input can induce changes in crystal structure, particle size reduction, and potentially lead to the formation of amorphous regions or different polymorphic forms. The resistance of a pigment to such mechanically induced changes is important for maintaining consistent performance during processing and application. For example, PY13 is noted for being resistant to recrystallization during ball milling, indicating its relative stability under mechanical stress compared to other diarylide yellows. atamanchemicals.com This suggests that the specific crystal packing and intermolecular forces in PY13 provide greater resistance to mechanically induced molecular rearrangement.
The table below summarizes some key characteristics and structural information for representative diarylide yellow pigments discussed:
| Pigment Name | PubChem CID | CAS Number | Molecular Formula | Approximate Melting/Decomposition Point (°C) | Crystal System (Example Forms) | Space Group (Example Forms) | Molecular Packing Description (Example Forms) | Tautomeric Form |
| Pigment Yellow 12 | 186342 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | 317-320 sypigment.comnih.gov | Not specified (Molecules not constrained by symmetry) researchgate.net | Not specified researchgate.net | Herringbone with twisted biaryl fragments researchgate.net, Inclined interleaved stacks researchgate.net | Bis-keto-hydrazone wikipedia.orgresearchgate.net |
| Pigment Yellow 13 | 73462 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | 330-344 atamanchemicals.comcanada.ca | Triclinic atamanchemicals.comresearchgate.net | P-1 atamanchemicals.comresearchgate.net | Layered structure with planar molecules researchgate.net, Inclined interleaved stacks researchgate.net | Bis-keto-hydrazone atamanchemicals.comwikipedia.orgresearchgate.net |
| Pigment Yellow 14 | Not readily available in search results | 6358-87-8 | C₃₆H₃₄Cl₂N₆O₄ | Not readily available in search results | Triclinic researchgate.net | P researchgate.net | Layered structure of planar molecules researchgate.net, Inclined interleaved stacks researchgate.net | Bis-keto-hydrazone researchgate.net |
| Pigment Yellow 83 | 21733 | 5567-15-7 | C₃₉H₃₈Cl₂N₆O₆ | >200 (decomposes) canada.caatamanchemicals.com | Monoclinic researchgate.net | P2₁/c researchgate.net | Herringbone structure with planar molecules researchgate.net, Simple inclined stacks researchgate.netresearchgate.net | Bis-keto-hydrazone researchgate.net |
This table illustrates the variations in crystal structure among different diarylide yellow pigments, which contribute to their distinct application properties. An interactive version of this table could allow users to filter by pigment name, crystal system, or packing type and potentially link to visual representations of the crystal structures if available.
Rational Design of Crystalline Architectures via Crystal Engineering Principles
The rational design of crystalline architectures in this compound pigments relies on understanding the molecular interactions and packing arrangements in the solid state. Crystal engineering provides the tools and principles to manipulate these factors to achieve desired pigment properties. researchgate.net
Supramolecular Synthons and Intermolecular Interactions
The crystal structures of different this compound pigments, such as C.I. Pigment Yellow 12, 13, 14, and 63, have been investigated using techniques like X-ray powder diffraction and single-crystal analysis. researchgate.netresearchgate.netresearchgate.net These studies reveal densely layered crystal structures resulting from effective stable crystal packages formed by the nearly planar molecules. researchgate.net For instance, C.I. Pigment Yellow 12 molecules are not planar and exhibit some intramolecular hydrogen bonding but lack intermolecular hydrogen bonding in their reported crystal structure. researchgate.net In contrast, C.I. Pigment Yellow 13, 14, and 63 crystallize in the triclinic system with molecules adopting the bisketohydrazone tautomeric form and exhibiting intramolecular hydrogen bonding, but no intermolecular hydrogen bonding is reported for these specific structures. researchgate.net The packing arrangement in these cases often involves inclined interleaved stacks. researchgate.net The specific arrangement and strength of these interactions influence the resulting crystal form and, consequently, the pigment's performance.
Lattice Energy Calculations and Structure Prediction
Computational methods, such as lattice energy minimizations, play a crucial role in understanding the stability of different crystal forms and predicting possible structures for this compound pigments. researchgate.netresearchgate.netuzh.chuzh.ch These calculations help to explain why certain crystal structures are energetically more favorable for specific pigment molecules. researchgate.net For example, lattice energy calculations have shown that while C.I. Pigment Yellow 13, 14, or 83 would have considerably poorer lattice energies and lower densities if they adopted a C.I. Pigment Yellow 12-analogous crystal structure, C.I. Pigment Yellow 12 could exist in a C.I. Pigment Yellow 13-type structure with only slightly poorer energy. researchgate.netresearchgate.net This aligns with experimental observations where a metastable gamma phase of C.I. Pigment Yellow 12 with a structure similar to C.I. Pigment Yellow 13 has been found. researchgate.netresearchgate.net
Lattice energy calculations, combined with techniques like X-ray powder diffraction and Rietveld refinements, are essential first steps in the crystal engineering of new this compound products with enhanced physical and chemical properties. researchgate.netresearchgate.netuzh.chuzh.ch
Co-crystallization and Solid Solutions for Tailored Properties
Co-crystallization and the formation of solid solutions are effective strategies to tailor the properties of this compound pigments. By forming mixed crystals or solid solutions with other diarylide molecules, it is possible to modify the crystal morphology, shade, and durability. google.com
For instance, a this compound pigment formed by coupling tetrazotized 3,3′-dichlorobenzidine with a mixture of 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) and 2,4-dimethyl-acetoacetanilide (AAMX) can exist as a solid solution. google.com This solid solution exhibits a desirable reddish shade compared to C.I. Pigment Yellow 83 and can have fewer aromatic amine impurities. google.com The formation of a solid solution, as opposed to a mixture of crystals, is dependent on the ratio of the co-components. google.com
Calculations on mixed crystals of C.I. Pigment Yellow 12 and C.I. Pigment Yellow 13 have indicated that they should adopt the C.I. Pigment Yellow 13 structure with planar molecules, leading to high color strengths, which has been experimentally confirmed for Pigment Yellow 188. researchgate.netresearchgate.net Similarly, the high color strength of mixed crystals of C.I. Pigment Yellow 13 and C.I. Pigment Yellow 14 (Pigment Yellow 174), and C.I. Pigment Yellow 13 and C.I. Pigment Yellow 83 (Pigment Yellow 176) is also explained by their crystal structures. researchgate.net
Nanocrystalline Forms and Their Advanced Characteristics
This compound pigments typically exist as particles in the nanometer or low micrometer size range, composed of primary particles (the crystal lattice), aggregates, and agglomerates. publications.gc.cacanada.ca The properties of these pigments can be further enhanced by specifically synthesizing and controlling their nanocrystalline forms.
Synthesis of Nanoparticle Pigments
The synthesis of this compound nanoparticle pigments often involves controlled precipitation processes. Traditional aqueous procedures for synthesizing diarylide yellow pigments initially yield a relatively amorphous form, which becomes crystalline upon heat treatment. researchgate.netresearchgate.net Careful control of reaction conditions during aqueous precipitation can optimize the physical form, including particle size distribution, crystalline structure, and surface character. researchgate.net
Micromixer-based processes have also been explored to improve the dye properties of azo pigments like C.I. Pigment Yellow 12, suggesting potential for controlled nanoparticle synthesis. researchgate.netpublications.gc.ca Additionally, methods involving the treatment of the pigment slurry with additives like fatty acid alcohols during the coupling reaction can prevent agglomeration of pigment particles during drying, leading to improved physical properties such as lower viscosity while maintaining transparency and gloss. google.com
While the provided search results discuss nanoparticle synthesis in the context of other pigments (e.g., silver nanoparticles mediated by microbial pigments nih.gov), the general principles of controlled precipitation and the use of additives to manage particle size and prevent agglomeration are relevant to the synthesis of this compound nanoparticles.
Surface Energy and Interfacial Phenomena in Nanocrystals
While specific detailed research findings on the surface energy and interfacial phenomena of this compound nanocrystals were not extensively detailed in the provided search results, the general principles applicable to organic pigment nanocrystals highlight the importance of these factors. The surface characteristics and interactions at the interface between the pigment nanoparticle and the application medium play a crucial role in achieving stable dispersions and optimal coloristic properties. Surface treatments and the presence of additives can modify the surface energy and tailor the interfacial interactions to improve compatibility and performance in various applications.
Interactions of Diarylanilide Yellow with Polymeric and Dispersant Systems
Pigment-Polymer Interfacial Science in Composite Materials
The interface between Diarylanilide Yellow pigment particles and the polymer matrix in composite materials is a complex region where various physical and chemical interactions take place. These interactions dictate the degree of pigment dispersion, the adhesion between the pigment and the polymer, and ultimately, the performance of the composite.
Thermodynamics of Pigment-Polymer Adsorption
The adsorption of polymer chains or segments onto the surface of this compound pigment particles is governed by thermodynamic principles. The spontaneity and extent of adsorption are influenced by factors such as the surface energy of the pigment, the surface tension of the polymer, and the enthalpy and entropy changes associated with the adsorption process. Favorable interactions, such as van der Waals forces, hydrogen bonding, or even chemical bonding, can lead to strong adsorption, impacting the stability of the dispersion and the interfacial adhesion in the composite. The very low solubility of diarylide yellow pigments in both water and octanol (B41247) suggests a low surface energy, which can influence their interaction with different polymer types publications.gc.ca.
Role of Surface Chemistry and Functional Groups
The surface chemistry of this compound pigments plays a crucial role in their interaction with polymers. The presence of functional groups on the pigment surface, such as azo groups, amide groups, and potentially residual synthesis-related functionalities, can engage in specific interactions with complementary functional groups present in the polymer chains or additives. For instance, hydrogen bonding can occur between polar groups on the pigment and the polymer. The chemical structure of diarylide yellow pigments includes a chloro-substituted biphenyl (B1667301) moiety, azo moieties, keto groups, and substituted or non-substituted phenyl rings connected via an amide bond oecd.org. These features contribute to the pigment's surface chemistry and its interaction potential. Surface treatments applied to the pigment can modify its surface chemistry, enhancing compatibility with specific polymer systems and improving dispersion and interfacial adhesion.
Impact on Polymer Crystallinity and Morphology
The presence of pigment particles can influence the crystallization behavior and morphology of semi-crystalline polymers. Pigment surfaces can act as nucleating agents, promoting the formation of polymer crystallites on or near the pigment surface. This can lead to changes in the size, number, and orientation of crystallites, affecting the mechanical properties, thermal behavior, and dimensional stability of the composite material. The extent of this impact depends on the pigment's surface properties, particle size, and concentration, as well as the nature of the polymer.
Adlayer Formation and Characteristics
Upon contact with a polymer solution or melt, polymer chains can adsorb onto the pigment surface, forming an adlayer. The thickness, density, and conformation of this adlayer are influenced by the thermodynamics of adsorption, the polymer's molecular weight and architecture, and the processing conditions. The characteristics of this adlayer are critical for determining the stability of pigment dispersions (e.g., preventing aggregation) and the nature of the interface in solid composites. A well-formed adlayer can provide steric stabilization in dispersions and improve stress transfer across the pigment-polymer interface in composite materials.
Dispersion Dynamics and Stabilization Mechanisms
Achieving a stable and homogeneous dispersion of this compound pigments in liquid media or polymer matrices is essential for developing coloristic properties and ensuring the performance of the final product. The dynamics of dispersion involve breaking down pigment agglomerates and aggregates into primary particles and maintaining their separation over time.
Wetting Phenomena and Wetting Agents
Wetting is the initial step in the dispersion process, where the liquid vehicle or polymer matrix spreads over the surface of the pigment particles, displacing the air and overcoming the inter-particle forces. The efficiency of wetting is determined by the surface energies of the pigment and the liquid, as described by Young's equation. Poor wetting can lead to incomplete dispersion and the persistence of aggregates. Wetting agents, which are surface-active substances, are often used to reduce the interfacial tension between the pigment and the liquid, thereby improving wetting and facilitating the breakdown of pigment clusters. The insoluble nature of this compound pigments in water highlights the importance of effective wetting agents, particularly in aqueous dispersion systems nih.govsmolecule.com.
Data on the oil absorption of Diarylide Yellow (PY83) indicates that it absorbs a significant amount of oil, requiring 58 grams of linseed oil per 100 grams of pigment to form a coherent paste naturalpigments.com. This high oil absorption value is relevant to wetting behavior in oil-based systems and the amount of binder needed for dispersion.
Table 1: Properties of Selected this compound Pigments
| Pigment Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility (Water) |
| Pigment Yellow 12 | 186342 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | 629.50 | Odorless fine yellow powder guidechem.comnih.gov | < 1 mg/mL at 72 °F nih.gov |
| Pigment Yellow 13 | 73462 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | 685.61 | Yellow solid wikipedia.org | Insoluble cartrite.co.uk |
| Pigment Yellow 14 | 93006 | 5468-75-7 | C₃₄H₃₀Cl₂N₆O₄ | 657.54600 or 629.5 wikidata.orgguidechem.com | Bright yellow powder guidechem.com | Insoluble guidechem.com |
| Pigment Yellow 17 | 91539 | 4531-49-1 | C₃₄H₃₀Cl₂N₆O₆ | 689.5 nih.govchemicalbook.comguidechem.com | Bright yellow powder guidechem.com | Insoluble guidechem.com |
| Pigment Yellow 73 | 61637 | 13515-40-7 | C₁₇H₁₅ClN₄O₅ | 390.78 nih.govdyestuffintermediates.comchemicalbook.com | Brilliant yellow powder dyestuffintermediates.com | |
| Pigment Yellow 74 | 22829 | 6358-31-2 | C₁₈H₁₈N₄O₆ | 386.4 nih.govwikipedia.orgcenmed.comepa.govchemicalbook.com | Bright yellow powder nih.govchemicalbook.com | Insoluble nih.govchemicalbook.com |
| Pigment Yellow 83 | 21733 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | 816.103577 or 816.1 wikidata.orgwikipedia.org | Diarylide pigment wikidata.orgwikipedia.org | Insoluble ontosight.ai |
Table 2: Oil Absorption of Pigment Yellow 83
| Pigment Name | Oil Absorption (grams of linseed oil per 100g pigment) | Reference |
| Diarylide Yellow (PY83) | 58 | naturalpigments.com |
Mechanical Disruption of Agglomerates: Mechanisms and Modeling
Pigment powders, including this compound, typically consist of primary particles, aggregates, and agglomerates. hockmeyer.compublications.gc.ca Agglomerates are held together by weaker forces compared to the crystalline structure of primary particles. hockmeyer.com The dispersion process begins with wetting the pigment powder by the liquid vehicle, followed by the mechanical breakdown of these agglomerates into smaller units, ideally down to primary particles. hockmeyer.com
Mechanical energy, often supplied by milling equipment such as bead mills or high-speed dispersers, is essential for this deagglomeration. hockmeyer.compcimag.com The efficiency of mechanical disruption is influenced by factors such as the intensity and duration of milling, the properties of the pigment (e.g., particle size distribution, crystal structure, surface energy), and the characteristics of the dispersion medium and any additives present. hockmeyer.compcimag.com Proper milling techniques are critical for reducing particle size and breaking down agglomerates, leading to improved color development and uniform dispersion. hockmeyer.com
Modeling the mechanical disruption of agglomerates involves considering the forces acting on the particles within the milling equipment and the energy required to break the inter-particle bonds. While specific models for this compound were not extensively detailed in the search results, general principles of wet milling apply. These principles involve energy transfer from the milling media (like beads) to the pigment agglomerates through impact, shear, and attrition, leading to their fracture and deagglomeration.
Stabilization by Polymeric Dispersants and Surfactants
Once agglomerates are broken down, the resulting smaller particles must be stabilized to prevent them from re-flocculating or re-agglomerating. Polymeric dispersants and surfactants achieve this stabilization through various mechanisms, primarily steric and electrostatic repulsion. rsc.org For this compound, which is often used in non-aqueous and aqueous systems, polymeric dispersants are particularly effective. google.comgoogleapis.combasf.us
These dispersants typically consist of segments that adsorb onto the pigment surface (anchor groups) and segments that extend into the dispersion medium, creating a barrier that prevents close approach and subsequent aggregation of particles. google.com The effectiveness of a dispersant is dependent on its ability to strongly adsorb onto the pigment surface and provide sufficient steric or electrostatic repulsion.
Adsorption Isotherms and Surface Coverage
The interaction between a polymeric dispersant and the pigment surface can be quantified by studying adsorption isotherms. These isotherms describe the amount of dispersant adsorbed onto the pigment surface as a function of the dispersant concentration in the solution at a constant temperature. The shape of the isotherm can provide insights into the adsorption mechanism and the maximum surface coverage achievable.
Research on pigment dispersions, including those of azo pigments, indicates that adsorption can correspond to approximately a close-packed monolayer or involve polymer molecules lying flat or in random coils on the surface depending on concentration. rsc.org Achieving sufficient surface coverage by the dispersant is crucial for effective stabilization. Inadequate coverage can lead to areas of the pigment surface being exposed, allowing particles to come into close contact and re-agglomerate.
Molecular Architecture of Dispersants and Pigment Affinity
The molecular architecture of polymeric dispersants significantly influences their affinity for the pigment surface and their ability to provide steric or electrostatic stabilization. naturalpigments.cabasf.us Dispersants are often designed with specific functional groups or segments that have a strong interaction with the chemical surface of the pigment. For diarylide yellow pigments, which have a specific organic structure, the chemical nature of the dispersant's anchor groups is critical for effective adsorption.
Studies suggest that dispersants with pending chromophore groups structurally similar to the pigment can improve dispersion stability, likely due to enhanced affinity and interaction with the pigment surface. google.com The length and composition of the solvated segments (those extending into the dispersion medium) are also important for providing an effective steric barrier.
Role of Polymer Topologies in Dispersion Stability
The topology of the polymer chain, such as linear, branched, or comb-like structures, can impact its adsorption behavior and the effectiveness of the steric layer. Different polymer architectures can influence the density and conformation of the adsorbed layer, thereby affecting the repulsive forces between particles. While specific details on the impact of different polymer topologies on this compound dispersion stability were not extensively found, general principles from polymer adsorption onto surfaces apply. For example, comb-like polymers with multiple anchor points and long solvated tails can provide robust steric stabilization.
Rheological Behavior of this compound Dispersions
The rheological behavior of this compound dispersions, which describes their flow and deformation characteristics, is of paramount importance for their processing and application performance. googleapis.comheubach.com Factors such as pigment concentration, particle size and size distribution, the degree of dispersion, and the type and amount of dispersant significantly influence rheology. scribd.com
Well-dispersed systems with minimal aggregation typically exhibit lower viscosity and more Newtonian or pseudoplastic flow behavior, which is desirable for applications like printing inks and coatings. googleapis.comgoogle.com High pigment concentrations can lead to increased viscosity and non-Newtonian behavior, such as shear thinning or thixotropy, due to increased particle-particle interactions. scribd.com The presence of residual agglomerates or flocculation can result in higher viscosity, yield stress, and thixotropic behavior, making the dispersion difficult to handle and apply. scribd.com
Rheology modifiers can be incorporated into this compound dispersions to tailor their flow properties for specific applications. googleapis.com These modifiers can interact with the dispersed particles or the continuous phase to alter the viscosity and yield stress. Novel rheology modifiers derived from arylide pigments have been shown to improve the rheology of arylide pigment dispersions, leading to a softer body, lower viscosity, increased pigment loading capacity, and easier milling. googleapis.com
Optimizing the dispersion process and the selection of appropriate dispersants and rheology modifiers are essential for achieving stable this compound dispersions with desired rheological properties for optimal performance in various end-use applications.
Durability and Stability Studies of Diarylanilide Yellow Pigments
Photodegradation Mechanisms and Kinetics
Photodegradation is a primary concern for organic pigments exposed to light, leading to color fading and loss of performance. While diarylide yellow pigments generally exhibit high stability to visible and UV light, slow degradation can still occur. mst.dk
Direct Photolysis Pathways
Direct photolysis involves the absorption of light energy directly by the pigment molecule, leading to chemical transformations. For diarylide yellow pigments, which are azo compounds, the azo bond (-N=N-) is a potential site for photodegradation. wikipedia.org Although specific detailed mechanisms for the direct photolysis of diarylanilide yellows were not extensively detailed in the search results, the general principle of azo bond cleavage in azo dyes is a known pathway that can lead to the formation of aromatic amines. mst.dkartspectrum.com.au
Photosensitized Degradation Processes
Photosensitized degradation involves the transfer of energy from a light-absorbing substance (a photosensitizer) to the pigment molecule, initiating degradation. Some diarylamide yellow pigments, such as Pigment Yellow 83, may have photosensitizing properties themselves, or degradation can be sensitized by other components in the matrix (e.g., binders, additives). atamanchemicals.com While the search results acknowledge the possibility of photolysis, detailed mechanisms and kinetics of photosensitized degradation specifically for diarylanilide yellows were not provided.
Influence of Environmental Factors (Oxygen, Temperature, Substrate)
Environmental factors significantly influence the rate and extent of photodegradation. Oxygen is often a key participant in photodegradation pathways, leading to photo-oxidation. Temperature can affect the kinetics of degradation reactions. The substrate or matrix in which the pigment is dispersed also plays a crucial role. The physical state and very low solubility of diarylide yellow pigments in water and organic solvents mean they remain essentially in the solid state within the application substrate, which can influence their interaction with environmental factors. mst.dkcanada.ca When incorporated into a matrix like plastic, the pigment's durability is expected to withstand the combined chemical and physical stresses of weather, solar radiation, heat, water, and industrial pollutants. canada.ca Calculated half-lives for photo-oxidation (indirect reaction with hydroxyl radicals) for some diarylide yellow pigment analogues were estimated to be relatively short, ranging from 1.7 to 4.9 hours, suggesting that under certain conditions, photo-oxidation can occur. publications.gc.caoecd.org
Thermal Stability and Decomposition Pathways
Diarylide pigments are susceptible to thermal breakdown at temperatures above 200°C. mst.dkcanada.ca This is a critical consideration during processing, particularly in polymers, where high temperatures are used. At temperatures exceeding 200°C, thermal decomposition can lead to the formation of traces of aromatic amines, specifically 3,3'-dichlorobenzidine (B165656). artspectrum.com.aupigments.com
Specific thermal stability data for some diarylide yellow pigments are available:
| Pigment Name | CAS Number | Heat Resistance (°C) | Notes | Source |
| Pigment Yellow 12 | 6358-85-6 | 180 | Turns slightly green at 150°C for 20min | hermetachem.comsypigment.com |
| Pigment Yellow 13 | 5102-83-0 | 180 (Stable to 150) | Melting point 344°C | atamanchemicals.comqualitron.net |
| Pigment Yellow 83 | 5567-15-7 | Stable at 200 | Not recommended above 200°C | atamanchemicals.com |
Interactive Table: Click on the headers to sort.
The decomposition at elevated temperatures highlights the importance of controlling processing conditions to prevent the formation of potentially hazardous byproducts.
Chemical Stability in Aggressive Media (e.g., Acid Resistance)
Diarylanilide yellow pigments generally exhibit good chemical stability, including resistance to acids and alkalis. atamanchemicals.comoopscolor.com This property is essential for their use in various applications where they may come into contact with different chemicals.
Specific resistance properties for Pigment Yellow 13 include excellent resistance to acid and alkali. pigments.comatamanchemicals.com Pigment Yellow 12 also shows good acid and alkali resistance. hermetachem.comsypigment.com Pigment Yellow 83 is reported to have good fastness to acids and alkalis. pigments.com
Interactive Table: Click on the headers to sort.
The low solubility of these pigments in water and organic solvents also contributes to their chemical stability and resistance to leaching. mst.dkcanada.ca
Long-Term Weathering Performance and Prediction Models
Long-term weathering performance involves the combined effects of light, moisture, temperature fluctuations, and atmospheric pollutants. Diarylide yellow pigments are designed to be durable and withstand these stresses when incorporated into a matrix. canada.ca Pigment Yellow 83, for example, is known for its enhanced outdoor durability and excellent resistance to fading under prolonged exposure to sunlight and harsh weather conditions. naturalpigments.comoopscolor.com
While the search results mention weathering studies and the importance of systematic testing, detailed information on specific prediction models for the long-term weathering of this compound pigments was not extensively provided. The complexity of weathering processes, involving multiple interacting factors, often necessitates empirical testing and can be influenced by pigment quality, surface treatment, crystal structure, and manufacturing processes. researchgate.net
Data on weatherfastness for Pigment Yellow 13 indicates a rating of 4-5 (Very Good to Excellent) for masstone and 4-5 (Very Good to Excellent) for tint (1:10 dilution), based on a scale where 1 is Poor and 5 is Excellent. pigments.com Pigment Yellow 83 is also noted for very good weatherfastness in saturated colors. pigments.com
Interactive Table: Click on the headers to sort.
The low solubility and particulate nature of diarylide yellow pigments contribute to their expected persistence in the environment. [3, 11] While some studies suggest slow degradation in water, soil, and sediments under aerobic conditions, they are generally not considered readily biodegradable. [3, 11, 12]
Environmental Fate and Ecotoxicology of Diarylanilide Yellow Pigments
Environmental Partitioning and Transport in Various Media
The environmental partitioning and transport of Diarylanilide Yellow pigments are primarily dictated by their low solubility and particulate nature. publications.gc.cacanada.ca These properties suggest that when released into the environment, these pigments will predominantly associate with solid matrices rather than dissolving in water or volatilizing into the air. publications.gc.caechemi.com
Adsorption to Soil and Sediments
This compound pigments are expected to have a high potential for adsorption to soil and sediments. publications.gc.caoecd.org This is supported by their low water solubility and estimated high organic carbon-water (B12546825) partition coefficient (Koc) values. echemi.comoecd.org An estimated Koc value of approximately 67 to 68 for C.I. Pigment Yellow 12 suggests high mobility in soil according to some classification schemes, although the ionic nature of the pigment may reduce leaching. echemi.comechemi.com The physical and chemical properties, coupled with their density being higher than water, indicate that these pigments will partition by gravity to sediments if released into surface waters and tend to remain in soils in terrestrial environments. publications.gc.ca Consequently, soil and sediments are considered the major environmental media of concern for these pigments. publications.gc.ca
Presence in Aquatic Compartments
Despite their low water solubility, this compound pigments can be present in aquatic compartments, primarily associated with suspended solids and sediments. publications.gc.caechemi.com Their very low solubility in water (generally in the low micrograms per liter range) limits their dissolution in the aqueous phase. publications.gc.cacanada.ca Volatilization from water surfaces is not expected due to their low volatility and potentially ionic nature. echemi.comguidechem.com Studies on bioconcentration in aquatic organisms, such as carp (B13450389) exposed to C.I. Pigment Yellow 12, have shown low bioconcentration factor (BCF) values ranging from 0.38 to 5.4 over a 6-week period, suggesting a low potential for bioaccumulation in aquatic life. echemi.comechemi.comguidechem.com
| Property | Value (C.I. Pigment Yellow 12) | Unit | Source |
|---|---|---|---|
| Estimated Koc | 67 - 68 | - | echemi.comechemi.com |
| Water Solubility | < 0.1 | g/100 mL at 22 °C | guidechem.com |
| Water Solubility | 0.0004 | mg/L | canada.ca |
| Log Pow (estimated) | 2.1 - 8.1 | - | oecd.orgchemicalbook.com |
| BCF (Carp, 0.01 mg/l) | 2.4 - 5.4 | - (6 weeks) | echemi.comguidechem.com |
| BCF (Carp, 0.1 mg/l) | 0.38 - 3.2 | - (6 weeks) | echemi.comguidechem.com |
Biodegradation and Persistence in Environmental Systems
This compound pigments are generally considered resistant to rapid biodegradation in environmental systems. publications.gc.caechemi.com Their complex chemical structure, low solubility, and particulate nature contribute to their persistence. publications.gc.cacanada.ca
Aerobic and Anaerobic Degradation Studies
Experimental data suggest that this compound pigments degrade slowly under aerobic conditions in water, soil, and sediments. publications.gc.ca Studies using the MITI test have shown 0% biodegradation for C.I. Pigment Yellow 12 after a period of two weeks, indicating resistance to biodegradation under the test conditions. echemi.comguidechem.com Limited information on the biodegradation of Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83 suggests that these substances are not readily biodegradable. canada.ca
The potential for anaerobic degradation of azo pigments in aqueous environments has limited documentation. canada.ca While some azo dyes can undergo anaerobic reduction of the azo bond, potentially releasing aromatic amines, it is expected that only a very small proportion of disazo diarylide yellow pigments would be reduced in this manner due to their physical state and very low water solubility, which limits the availability of molecules for biotic reduction. canada.ca
Microbial Metabolism and Enzymatic Degradation
Information specifically on the microbial metabolism and enzymatic degradation of this compound pigments is limited. However, for some benzidine-based dyes, various bacteria and yeast in the intestine can reduce the azo bond. echemi.comnih.gov This reductive cleavage of the azo bond can release aromatic amines. ca.gov However, studies have indicated a lack of bioavailability of dichlorobenzidine (B72168) from diarylide azo pigments. ca.gov Neither Pigment Yellow 12 nor administered water-soluble derivatives were metabolized in vivo by intestinal bacteria in studies with rats. uzh.ch
Challenges in Biodegradation of Highly Insoluble Pigments
The high insolubility of this compound pigments presents significant challenges for their biodegradation. publications.gc.cacanada.ca For biodegradation to occur, particularly the reductive cleavage of azo bonds, the pigment crystals would generally need to dissolve first to make the molecules available to microbial enzymes. canada.ca Their particulate nature, existing as primary particles, aggregates, and agglomerates, further limits their bioavailability to microorganisms. publications.gc.cacanada.ca This limited bioavailability is a key factor in their expected long residence times in water, soil, and and sediment. publications.gc.ca
| Study/Method | Substance | Degradation (%) | Test Duration | Biodegradability | Source |
|---|---|---|---|---|---|
| MITI Test | C.I. Pigment Yellow 12 | 0 | 2 weeks | Resistant | echemi.comguidechem.com |
| OECD 301C | Pigment Yellow 13 | 36.6 (dispersion) | 28 days | Not readily biodegradable | oecd.org |
Bioavailability and Bioaccumulation Potential
This compound pigments are characterized by very low solubility in both water (typically in the low micrograms per litre range) and octanol (B41247) (below 1 mg/L). canada.capublications.gc.ca This inherent low solubility significantly limits their bioavailability in environmental compartments. The particulate nature, high molecular weight, and substantial molecular size of these pigments further contribute to their limited uptake by organisms. canada.capublications.gc.ca Due to their practical insolubility, this compound pigments are considered essentially non-bioavailable. mst.dk
Studies on the bioconcentration potential of this compound pigments in aquatic organisms indicate a low risk of bioaccumulation. For instance, experimental Bioconcentration Factor (BCF) values for Pigment Yellow 12 in carp have been reported to range from 0.38 to 5.4 over a six-week period, suggesting low bioconcentration in aquatic organisms. nih.govechemi.com Based on such experimental data, the immediate concern for the bioaccumulation of azo pigments, including the this compound subset, is considered very low. mst.dkmst.dk
Studies investigating the absorption and distribution of these pigments in animals further support their low bioavailability. Following oral ingestion in rats, the vast majority of Pigment Yellow 12 was recovered unchanged in the faeces, with radioactivity in the blood remaining at background levels after both oral and dermal application, indicating poor absorption. nih.gov The metabolic cleavage of the azo linkage to potentially more bioavailable aromatic amines has not been observed in vivo for azo pigments, which is attributed to their low solubility and limited access to metabolic processes within organisms. mst.dk
Ecotoxicological Assessment in Aquatic, Soil, and Sediment Organisms
The environmental fate of this compound pigments is largely dominated by their strong tendency to partition to solid phases due to their highly hydrophobic nature. Based on their physicochemical properties, they are expected to adsorb strongly to sediment and soil, with estimated adsorption rates ranging from 80% to 98%. mst.dk Fugacity modelling also predicts that if released into the aquatic environment, these pigments will primarily partition to the sediment compartment, potentially exceeding 98%, although such modelling carries some uncertainty. oecd.org
Due to their limited bioavailability in these matrices, this compound pigments generally exhibit low toxicity to soil and sediment-dwelling organisms. Chronic toxicity studies conducted on Pigment Yellow 12 and Pigment Yellow 83, following OECD guidelines (OECD 222 for earthworms and OECD 225 for sediment-dwelling organisms), found no adverse effects at high test concentrations. canada.capublications.gc.caoecd.org
In chronic earthworm (Eisenia fetida) reproduction tests, no statistically significant differences were observed between test groups and controls at the limit concentration of 1000 mg/kg soil dry weight (nominal). Consequently, the 28-day (for mortality and biomass) and 56-day (for reproduction) No Observed Effect Concentrations (NOECs) for Pigment Yellow 12 and Pigment Yellow 83 were determined to be 1000 mg/kg soil dry weight. oecd.org
Similarly, in chronic sediment toxicity studies using Lumbriculus variegatus, no effects were seen at the limit concentration tested (1000 mg/kg sediment dry weight nominal) for Pigment Yellow 12 and Pigment Yellow 83. The 28-day NOEC for sediment-dwelling organisms was established as 1000 mg/kg sediment dry weight. oecd.org
Table 1 summarizes some of the ecotoxicity data for this compound pigments in soil and sediment organisms.
| Pigment | Organism | Test Duration | Endpoint | NOEC (mg/kg dry weight) | Reference |
| Pigment Yellow 12 | Eisenia fetida | 28/56 days | Mortality, Biomass, Reproduction | 1000 | oecd.org |
| Pigment Yellow 83 | Eisenia fetida | 28/56 days | Mortality, Biomass, Reproduction | 1000 | oecd.org |
| Pigment Yellow 12 | Lumbriculus variegatus | 28 days | Survival, Reproduction | 1000 | oecd.org |
| Pigment Yellow 83 | Lumbriculus variegatus | 28 days | Survival, Reproduction | 1000 | oecd.org |
This compound pigments are generally expected to degrade slowly in water, soil, and sediments under aerobic conditions. canada.capublications.gc.ca They are not considered readily biodegradable, and biodegradation may be insignificant in short-term studies. mst.dkoecd.org
Advanced Applications and Functionalization of Diarylanilide Yellow Pigments
Integration in High-Performance Coatings and Inks
Diarylanilide Yellow pigments are extensively used in high-performance coatings and inks due to their favorable coloristic and rheological properties naturalpigments.comnih.govfinelandchem.com. They are a standard choice for process color printing, including four-color halftone printing theseus.fi.
Coloristic Performance and Optical Properties
The coloristic performance of this compound pigments is a key factor in their widespread adoption. They offer a range of yellow shades, from greenish to reddish-yellow, and are known for their high tinting strength and brightness naturalpigments.comnaturalpigments.com. Pigment Yellow 12, for instance, is described as a neutral yellow that aligns with four-color printing standards, offering high color strength, vividness, and transparency sypigment.comfinelandchem.com. The opacity and transparency can vary depending on the specific this compound pigment and its grade naturalpigments.comfinelandchem.compigments.com. For example, some grades of PY83 are semi-opaque or opaque, while PY12 can be transparent naturalpigments.comfinelandchem.compigments.com. The optical properties, including lightfastness and weatherfastness, are crucial for the durability of coatings and inks in outdoor applications naturalpigments.comqualitron.net. While some this compound pigments like PY12 have medium solvent resistance and lower light and weather fastness compared to other yellow pigments, others like PY83 and PY13 offer better resistance properties naturalpigments.comsypigment.comqualitron.net.
Influence on Coating Rheology and Film Formation
The physical properties of pigment particles, such as particle size and surface characteristics, significantly influence the rheology of coatings and inks and the subsequent film formation. This compound pigments, being insoluble fine particles, are dispersed in the ink or coating vehicle theseus.ficanada.ca. The dispersibility to a fine particle size is essential for developing color strength and ensuring a smooth, uniform film without large particles that could affect film thickness theseus.fi. The pigments should not negatively impact the rheology by causing excessively high viscosity, yield value, or thixotropy theseus.fi. The oil absorption value of this compound can be relatively high, which is a factor in formulating inks and coatings to achieve the desired consistency and flow properties naturalpigments.com.
Regulatory Science and Sustainability Aspects of Diarylanilide Yellow
Global Regulatory Frameworks for Organic Pigments
Regulatory frameworks worldwide are becoming more stringent regarding the chemicals used in various products, including pigments. These regulations are driven by growing awareness of the potential environmental and health impacts of certain substances. For organic pigments, this includes scrutiny of raw materials and byproducts. For instance, regulations may limit the concentration of certain substances in pigments used in sensitive applications like food packaging and tattoo inks nih.govvibrantz.com. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a prominent example of a framework that requires comprehensive data on chemical properties and potential risks gminsights.compmarketresearch.com. Similarly, the U.S. EPA's Safer Choice Program and Canada's Chemicals Management Plan promote the use of environmentally friendly colorants persistencemarketresearch.com. These frameworks influence the market by favoring compliant pigments and can even lead to shifts in manufacturing locations to meet regulatory demands gminsights.compmarketresearch.com. Specific to Diarylanilide Yellow pigments, regulations may address incidentally produced impurities, such as PCBs, with limits set on their concentration in pigments canada.ca.
Life Cycle Assessment (LCA) in Pigment Production and Application
Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with a product, process, or service throughout its entire existence, from raw material extraction to end-of-life disposal sustainability-directory.commdpi.com. In the context of pigment production and application, LCA helps identify environmental "hot spots" in the value chain acs.org. Studies using LCA for pigments, while sometimes focusing on inorganic or natural pigments, provide valuable insights into the significant environmental burdens associated with raw material production and transportation, energy consumption during manufacturing, and waste generation mdpi.comresearchgate.net. For organic pigments, LCA can highlight the impacts of chemical synthesis steps and the use of solvents acs.org. Assessing the environmental footprint of different pigment production pathways through LCA enables quantitative comparisons between conventional and alternative methods, guiding research and development towards more sustainable options sustainability-directory.com.
Strategies for Sustainable Pigment Manufacturing
The pigment industry is increasingly adopting strategies to enhance the sustainability of its manufacturing processes. This involves addressing resource use, waste generation, and the development of more environmentally friendly products mandarorganics.comsustainability-directory.cominkworldmagazine.com.
Resource Efficiency and Waste Reduction
Improving resource efficiency and reducing waste are key components of sustainable pigment manufacturing. This includes minimizing the use of raw materials, energy, and water throughout the production process mandarorganics.cominkworldmagazine.com. Companies are implementing strategies such as closed-loop systems to reduce water wastage and improving manufacturing processes to lower energy consumption and carbon emissions mandarorganics.cominkworldmagazine.com. Waste management practices, including safe disposal and recycling, are also crucial mandarorganics.com. The concept of a circular economy, which aims to keep materials in use for as long as possible, is gaining traction in the pigment industry, promoting waste reduction and the use of secondary resources sustainability-directory.comeuropa.eu.
Development of Eco-Friendly Pigment Alternatives
The development of eco-friendly pigment alternatives is a significant area of focus for the industry. This includes exploring natural and bio-based pigments derived from renewable sources such as plants, microorganisms, and algae sustainability-directory.comhermetachem.combio-sourced.comwebology.org. These alternatives are often promoted as being less damaging to the environment and human health compared to some traditional synthetic pigments hermetachem.comwebology.org. Research is also ongoing in utilizing waste streams, such as agricultural and food industry waste, as feedstocks for pigment production sustainability-directory.comnih.gov. Advanced techniques like supercritical fluid extraction are being explored as greener alternatives to traditional organic solvents for pigment extraction sustainability-directory.com. The development of biodegradable pigments for specific applications is also being considered sustainability-directory.com.
Social and Economic Implications of Pigment Sustainability
The shift towards sustainable pigment practices has notable social and economic implications. Environmentally certified pigments can command premium pricing, creating market opportunities for companies investing in sustainability pmarketresearch.com. Regulatory frameworks, while increasing compliance costs, can also act as catalysts for innovation and market shifts gminsights.compmarketresearch.com. The demand for sustainable pigments is influenced by growing consumer preference for eco-friendly products coatingsworld.cominkworldmagazine.com. From a social perspective, sustainable pigment sourcing involves considering ethical considerations, such as fair treatment of communities involved in raw material sourcing and ensuring safe working conditions in manufacturing facilities sustainability-directory.com. The economic benefits of sustainability in the pigment industry can include improved efficiency, reduced waste, and enhanced resource security, contributing to a more stable and resilient market sustainability-directory.comsunchemical.comfp-pigments.com.
Computational and Theoretical Chemistry Approaches for Diarylanilide Yellow
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical (QM) calculations are employed to study the electronic structure and properties of individual Diarylanilide Yellow molecules. These calculations can provide information about molecular geometry, tautomerism, electronic transitions, and charge distribution, which are fundamental to understanding the coloristic properties and stability of the pigments. For instance, the tautomeric form of this compound pigments, typically existing as the keto-hydrazide tautomer, can be investigated using QM methods wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org. QM calculations can also help understand the influence of substituents on the electronic structure and, consequently, on the observed color and lightfastness. One study involving quantum mechanical calculations on Diarylide Yellow pigments (PY12, PY13, PY14, and PY83) indicated that the twisting of the biaryl fragment affects the color strength, while substituent changes have minimal impact on the color strength of a single molecule nih.gov. The experimentally observed lower color strength of PY12 compared to PY13 and PY83 was attributed to a packing effect rather than the electronic structure of the isolated molecule nih.gov.
Molecular Dynamics Simulations of Pigment-Matrix Interactions
Molecular dynamics (MD) simulations are valuable for studying the interactions between pigment molecules and the surrounding matrix, such as polymers, solvents, or additives. These simulations can provide insights into pigment dispersion, aggregation, crystal growth, and interfacial properties. Understanding these interactions at the molecular level is crucial for optimizing pigment performance in various applications. While specific MD studies focusing solely on this compound pigments were not extensively found in the search results, MD simulations have been used to study the interaction of other organic dyes, such as benzanthrone (B145504) dyes, with model lipid membranes to understand their location and influence on membrane structure karazin.ua. This suggests that similar MD approaches could be applied to study the interactions of this compound pigments with different matrices relevant to their applications.
Predictive Models for Environmental Fate and Degradation
Predictive models, including quantitative structure-activity relationships (QSARs) and fugacity models, are used to assess the environmental fate and degradation of chemical substances. For this compound pigments, these models can help estimate properties such as water solubility, octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and biodegradation potential. However, the application of QSAR models to pigments can be challenging due to their complex structures and particulate nature, often falling outside the models' applicability domains canada.capublications.gc.caoecd.org. Experimental data often provide more reliable information for environmental assessment publications.gc.ca.
Diarylide Yellow pigments generally exhibit very low water solubility and limited solubility in octanol (B41247) publications.gc.caoecd.orgcanada.ca. Their particulate nature and high molecular weight suggest that they will primarily partition to soil and sediments if released into the environment publications.gc.cacanada.ca. Predictive models for log Kow and Koc for Diarylide Yellow pigments suggest a high potential for adsorption to soil oecd.org.
Regarding degradation, this compound pigments are generally considered resistant to biodegradation under aerobic conditions based on experimental data publications.gc.caoecd.orgmst.dk. Studies on Pigment Yellow 13 showed limited degradation over a 28-day period oecd.org. While some studies with dispersed pigments showed higher degradation, the practical bioavailability of these pigments in the environment is considered low due to their insolubility publications.gc.camst.dk. Hydrolysis is not expected to be a significant degradation pathway due to their hydrophobic nature mst.dk. Photolysis is possible, but the high stability of these pigments to visible and UV light suggests that this process would be slow canada.camst.dk. Fugacity modeling predicts that these pigments will primarily partition to sediment, although the reliability of these models for pigments is uncertain oecd.org.
Structure-Activity Relationship (SAR) Modeling for Performance Prediction
Structure-Activity Relationship (SAR) modeling aims to establish relationships between the chemical structure of compounds and their properties or performance. For this compound pigments, SAR models can potentially correlate structural variations with properties like color shade, tinting strength, opacity, lightfastness, thermal stability, and migration resistance. While general QSAR models may have limitations for pigments canada.capublications.gc.cacanada.ca, specific SAR approaches tailored to pigment chemistry or read-across using data from structurally similar pigments can be employed canada.ca.
The performance of this compound pigments, such as solvent and migration resistance, is known to be superior to that of some monoazo yellow pigments naturalpigments.eu. Variations in the acetoacetanilide (B1666496) coupling agents used in their synthesis lead to different characteristics, as seen with Pigment Yellow 13 and Pigment Yellow 83, which are both derived from 3,3'-dichlorobenzidine (B165656) but coupled with different acetoacetanilide derivatives google.com. This highlights the influence of structural details on pigment performance, which could be the subject of SAR investigations. Research on the crystal structures of different Diarylide Yellow pigments (PY12, PY13, PY14, PY83) has established relationships between their crystallographic properties and their coloristic and technical performance nih.govresearchgate.netresearchgate.net. For example, the crystal structure and molecular planarity were linked to the observed color strength nih.govresearchgate.net. This type of structure-property relationship is a form of SAR that is crucial for the design of new pigments with enhanced performance researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Pigment Yellow 12 | 186342 |
| Pigment Yellow 13 | 73462 |
| Pigment Yellow 83 | 21733 |
Data Tables
| Pigment Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Computed XLogP3-AA | Experimental Water Solubility |
| Pigment Yellow 12 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | 629.50 nih.govnih.gov | 8.1 nih.gov | ~1 mg/mL wikipedia.org, 0.0004 mg/L canada.ca |
| Pigment Yellow 13 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | 685.61 wikipedia.org | Not found | 0.0008 mg/L canada.ca |
| Pigment Yellow 83 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | 818.49 wikipedia.orgchemscene.com | 9.3616 chemscene.com | 0.0089 mg/L canada.ca |
Note: Experimental water solubility values can vary depending on the method and form of the pigment (e.g., pure vs. dispersed).
Emerging Research Directions and Future Outlook
Advanced Characterization Techniques for Pigment Systems
A deeper understanding of the structure-property relationships in Diarylanilide Yellow pigments is fundamental to developing next-generation materials. Advanced characterization techniques are moving beyond routine analysis to provide unprecedented insights into the pigment's crystalline structure, particle morphology, and interactions within application media.
Key techniques include:
High-Resolution Microscopy: Techniques like Transmission Electron Microscopy (TEM) are crucial for visualizing the particle size, shape, and morphology of this compound. smolecule.com Research has shown that TEM can reveal the core-shell structure of encapsulated pigment particles, allowing for a comparative analysis of different dispersion methods, such as ultrasonic versus high-speed shear dispersion. smolecule.com This level of detail is vital for controlling properties like transparency, gloss, and dispersibility.
Spectroscopic Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) is employed to confirm the chemical structure and the successful incorporation of the pigment into resin shells during encapsulation processes. smolecule.com This ensures that the pigment is truly integrated rather than merely adhered to the surface.
X-ray Crystallography: The determination of the crystal structure is essential, as the spatial arrangement of molecules in the solid state dictates many of the pigment's key performance attributes. wikipedia.org X-ray crystallography has confirmed that this compound molecules exist in the more stable keto-hydrazone tautomeric form and are nearly planar. wikipedia.org Variations in the crystal packing, influenced by subtle changes to the molecular structure, can impact color strength and solvent fastness. wikipedia.org
Computational Modeling: The use of computer modeling and simulation is becoming increasingly important for predicting pigment properties. researchgate.net By simulating molecular interactions and crystal packing, researchers can forecast how modifications to the this compound structure will affect its color, stability, and performance. This predictive capability can significantly accelerate the design and discovery of new pigment variants.
| Technique | Information Gained | Impact on Pigment Development |
| Transmission Electron Microscopy (TEM) | Particle size, shape, morphology, core-shell structure of encapsulated pigments. smolecule.com | Optimization of dispersion, transparency, and gloss. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure confirmation, analysis of pigment-resin interactions. smolecule.com | Quality control for encapsulated and surface-treated pigments. |
| X-ray Crystallography | Molecular conformation, crystal packing, tautomeric form. wikipedia.orgwikipedia.org | Understanding structure-property relationships for color and stability. |
| Computational Modeling | Prediction of properties based on molecular structure. researchgate.net | Accelerated design of new pigments with targeted attributes. |
Bio-inspired and Biomimetic Approaches in Pigment Design
Nature provides a vast library of solutions for creating vibrant, durable, and functional colors. Bio-inspired and biomimetic research seeks to emulate these natural strategies to design novel pigment systems with enhanced properties and improved sustainability. interceptinghorizons.com While direct biomimicry of this compound is not yet prevalent, this approach represents a significant future direction for organic pigments.
The core principles of this approach include:
Structural Color: Unlike traditional pigments that derive color from chemical absorption, many natural systems create color by manipulating light with nanoscale structures. researchgate.net Researchers are exploring how to create "pigment-free" paints and coatings that mimic these effects, which could lead to colors with exceptional durability and resistance to fading. nih.gov
Sustainable Sourcing: There is a growing movement towards developing pigments from renewable biological sources, such as microalgae, as an alternative to synthetic pigments derived from petrochemicals. sustainablemanufacturingexpo.com This aligns with the broader industry trend towards sustainability and green chemistry. sustainablemanufacturingexpo.com
Multifunctionality: Bio-inspired design often leads to materials with multiple beneficial properties. For instance, pigments inspired by the lotus (B1177795) leaf can exhibit superhydrophobic (water-repellent) and self-cleaning properties. researchgate.net Applying these concepts to this compound could result in coatings that are not only colored but also more durable and easier to maintain.
Future research may focus on creating hybrid Diarylanilide pigments that incorporate bio-inspired structural elements or are derived from more sustainable, bio-based precursors, offering a new paradigm in colorant technology. researchgate.net
Artificial Intelligence and Machine Learning in Pigment Research
Key applications of AI and ML in pigment research include:
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized molecules. nih.gov For azo dyes, models have been developed to predict key characteristics like the maximum absorption wavelength (λmax) based solely on the chemical structure, reducing the need for time-consuming quantum chemical calculations. nih.govbohrium.comresearchgate.net This allows for the rapid virtual screening of thousands of potential this compound variants to identify candidates with desired color properties.
High-Throughput Screening (HTS): When combined with automated synthesis and testing, AI can enable the high-throughput screening of vast libraries of new pigment candidates. nih.govfau.de This dramatically increases the efficiency of the research and development process, helping to solve the "needle in a haystack" problem of discovering high-performance materials. fau.dersc.org
Formulation Optimization: AI can significantly speed up the optimization of pigment formulations for applications like inks and coatings. coatingstoday.com Instead of laborious one-variable-at-a-time experiments, machine learning models can analyze complex interactions between multiple ingredients (pigments, binders, solvents, additives) to quickly identify optimal formulations for properties like viscosity, stability, and color intensity. coatingstoday.com
Data Mining and Analysis: AI can be used to analyze large datasets from scientific literature and patents to identify trends, uncover hidden relationships, and guide future research directions. fau.de For example, deep learning frameworks are being developed to automatically identify pigments from analytical data like X-ray fluorescence (XRF) spectra. rsc.org
| AI/ML Application | Objective | Potential Impact on this compound |
| Predictive Modeling | Forecast properties (e.g., color, stability) from molecular structure. nih.govresearchgate.net | Rapid design of new pigment variants with tailored shades and performance. |
| High-Throughput Screening | Quickly evaluate large numbers of potential pigment molecules. nih.govrsc.org | Accelerated discovery of novel high-performance yellow pigments. |
| Formulation Optimization | Identify the best combination of ingredients for a specific application. coatingstoday.com | Faster development of inks and coatings with improved properties. |
| Data Mining & Analysis | Extract insights from existing scientific and technical data. rsc.org | More efficient and targeted research and development strategies. |
Interdisciplinary Research in Pigment Science and Engineering
The future development of advanced pigments like this compound will increasingly depend on collaboration across multiple scientific and engineering disciplines. The complexity of creating materials that are colorful, stable, sustainable, and cost-effective requires a multifaceted approach that integrates expertise from various fields.
Chemistry and Materials Science: Organic chemists are essential for designing and synthesizing new pigment molecules, while materials scientists are crucial for characterizing their physical properties and understanding how they perform in different applications. frontiersin.orgrsc.org The journey from a chemical intermediate to a final, high-performance pigment is a testament to the synergy between chemical engineering and material science. nbinno.com
Chemical Engineering: Chemical engineers play a vital role in scaling up pigment production from the laboratory to an industrial scale. aiche.org They design and optimize manufacturing processes to ensure consistent quality, efficiency, and safety, which is critical for a widely used pigment like this compound.
Computer Science: The integration of AI and machine learning into pigment research necessitates collaboration with computer scientists and data scientists who can develop and implement the sophisticated algorithms required for predictive modeling and data analysis. coatingstoday.com
Biology and Environmental Science: As the industry moves towards greater sustainability, input from biologists is needed for developing bio-inspired and bio-based pigments. sustainablemanufacturingexpo.com Environmental scientists are essential for assessing the life cycle and ecological impact of both new and existing pigments to ensure they meet evolving regulatory standards. publications.gc.ca
This convergence of disciplines is creating a dynamic research environment where fundamental scientific discoveries can be more rapidly translated into practical, high-value commercial products. frontiersin.org
Q & A
Q. What protocols mitigate batch-to-batch variability in this compound’s catalytic applications?
- Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., amine purity) with catalytic performance metrics .
Cross-Disciplinary Applications
Q. How can this compound’s electronic properties be leveraged in optoelectronic devices?
- Methodological Answer : Measure charge-carrier mobility via time-of-flight (TOF) or field-effect transistor (FET) configurations. Pair with cyclic voltammetry to determine HOMO/LUMO levels. Optimize device performance by blending with electron-transport layers (e.g., TiO2) and testing under simulated solar irradiation .
Q. What in silico tools predict the compound’s behavior in complex matrices (e.g., polymer composites)?
- Methodological Answer : Use molecular dynamics (MD) simulations to model diffusion coefficients in polymer matrices. Validate predictions with experimental data from differential scanning calorimetry (DSC) and tensile testing. Cross-reference with Hansen solubility parameters for compatibility screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
